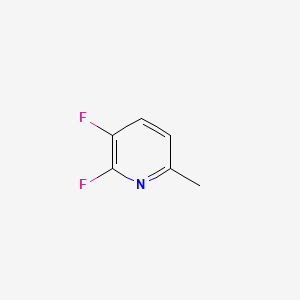2,3-Difluoro-6-methylpyridine
CAS No.: 1227579-04-5
Cat. No.: VC2864368
Molecular Formula: C6H5F2N
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227579-04-5 |
|---|---|
| Molecular Formula | C6H5F2N |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | 2,3-difluoro-6-methylpyridine |
| Standard InChI | InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
| Standard InChI Key | HGBWAUANMSZOIJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)F)F |
| Canonical SMILES | CC1=NC(=C(C=C1)F)F |
Introduction
Structural Properties
Chemical Structure and Nomenclature
2,3-Difluoro-6-methylpyridine belongs to the family of fluorinated pyridines, featuring a pyridine ring with two fluorine atoms at positions 2 and 3, and a methyl group at position 6. This positioning of functional groups distinguishes it from related compounds such as 2,6-Difluoro-3-methylpyridine, which has a different arrangement of the same substituents.
For comparison, the closely related compound 2,6-Difluoro-3-methylpyridine has the molecular formula C₆H₅F₂N with a molecular weight of 129.11 g/mol . Given the identical molecular formula for 2,3-Difluoro-6-methylpyridine, we can reasonably expect the same molecular weight, though with a different structural arrangement.
Table 1: Comparison of 2,3-Difluoro-6-methylpyridine with Structurally Similar Compounds
| Property | 2,3-Difluoro-6-methylpyridine | 2,6-Difluoro-3-methylpyridine |
|---|---|---|
| Molecular Formula | C₆H₅F₂N | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol (calculated) | 129.11 g/mol |
| Fluorine Positions | 2,3 | 2,6 |
| Methyl Position | 6 | 3 |
| CAS Number | Not identified in search results | 58584-96-6 |
Table 2: Computed Properties of 2,6-Difluoro-3-methylpyridine (For Reference)
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 2.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 129.03900549 Da | Computed by PubChem 2.1 |
Synthesis and Preparation Methods
Laboratory Preparation Considerations
For the synthesis of fluorinated compounds, several key factors typically require careful consideration:
-
Selection of appropriate fluorinating agents based on the desired regioselectivity
-
Reaction conditions including temperature control, as noted in a related synthesis: "rise to 70 DEG C of reactions two hours"
-
Purification techniques, with crystallization being particularly important for obtaining high-purity products
In the synthesis of related compounds, researchers have employed techniques such as "DCM extraction... until no compound exists in the organic phase" and "drying and spin-drying," followed by recrystallization to achieve high purity .
Chemical Properties and Reactivity
Electronic Effects
The presence of two electron-withdrawing fluorine atoms at positions 2 and 3 of the pyridine ring likely creates distinctive electronic effects. In particular:
-
The electron-withdrawing nature of fluorine would reduce electron density in the pyridine ring
-
The positioning of fluorine atoms adjacent to each other (at positions 2 and 3) would create a localized area of heightened electronegativity
-
The methyl group at position 6 would exert a mild electron-donating effect, potentially creating an electronic gradient across the molecule
These electronic characteristics would likely influence the reactivity profile of 2,3-Difluoro-6-methylpyridine, particularly in nucleophilic substitution reactions and metalation processes.
Spectroscopic Characteristics
Photophysical Properties
Research on related fluorinated pyridine derivatives has revealed interesting photophysical properties. For instance, 2′,6′-difluoro-2,3′-bipyridine-containing platinum complexes demonstrated "weak blue and non-structured emission in CH₂Cl₂ solution at ambient temperature at approximately 455 nm" .
The authors noted that this emission wavelength was "much shorter than that of the parent molecule... (λ max = 468)" , attributing the blue-shifted emission to "the greater triplet energy of dfpypy relative to that of ppy" . This suggests that the specific fluorination pattern in pyridine rings can significantly influence photophysical properties, with potential implications for 2,3-Difluoro-6-methylpyridine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume